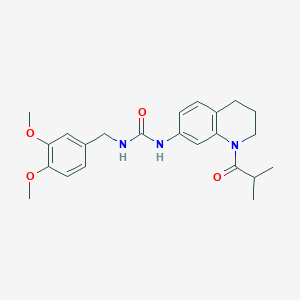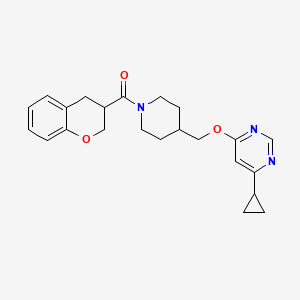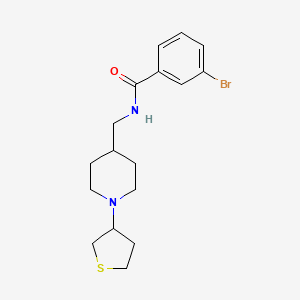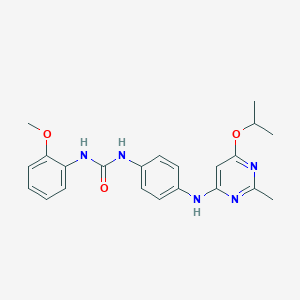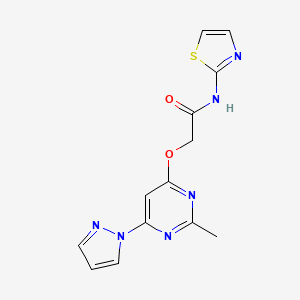
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrimidine family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related chemical structures in the synthesis of new heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, compounds incorporating the pyrazol-1-yl pyrimidin-4-yl moiety have been utilized as key intermediates for synthesizing a variety of heterocyclic compounds, including coumarins, pyridines, pyrroles, thiazoles, and pyrazolo[5,1-c]triazines. These synthesized compounds have been explored for their antimicrobial properties, indicating their potential in drug development (Bondock et al., 2008; Bondock et al., 2008).
Antimicrobial and Insecticidal Activities
Several studies have focused on the antimicrobial and insecticidal potentials of compounds derived from pyrimidin-4-yl and pyrazol-1-yl moieties. The cyclocondensation of related intermediates under specific conditions has led to compounds tested for their effectiveness against various pathogens and pests. This suggests their applicability in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Compounds derived from the pyrimidin-4-yl and pyrazol-1-yl framework have been investigated for their anticancer activities. Specific derivatives have shown potential in inhibiting cancer cell growth, highlighting their significance in the search for new anticancer drugs. The modification of the pyrimidine ring with different aryloxy groups has led to compounds with appreciable cancer cell growth inhibition, pointing to the therapeutic potential of these chemical structures (Al-Sanea et al., 2020).
Development of Insecticidal Agents
Research has also extended to the development of novel heterocycles incorporating thiadiazole moieties for use as insecticidal agents. These compounds have been evaluated against specific pests, such as the cotton leafworm, showing effectiveness in pest control applications (Fadda et al., 2017).
properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-9-16-10(19-5-2-3-15-19)7-12(17-9)21-8-11(20)18-13-14-4-6-22-13/h2-7H,8H2,1H3,(H,14,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKLQHPXCFONR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=NC=CS2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

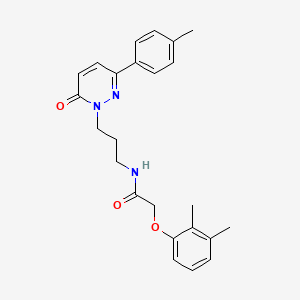
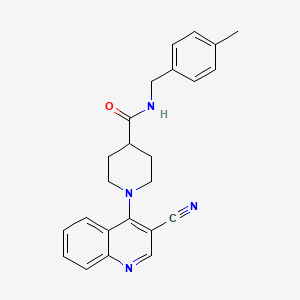
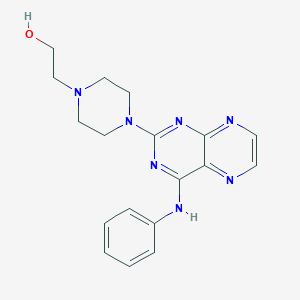
![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)
![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)

